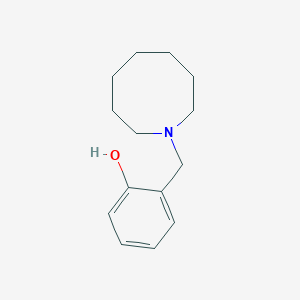

2-(1-azocanylmethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azocan-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14-9-5-4-8-13(14)12-15-10-6-2-1-3-7-11-15/h4-5,8-9,16H,1-3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFYGYIZJLZDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 1 Azocanylmethyl Phenol and Its Analogues

Retrosynthetic Analysis of the 2-(1-Azocanylmethyl)phenol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.com The process involves a series of "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction. egrassbcollege.ac.indeanfrancispress.comsathyabama.ac.in

For the target molecule, this compound, several logical disconnection points can be identified within its structure. The most apparent disconnections are at the C-N and C-C bonds that form the aminomethyl bridge between the phenol (B47542) and the azocane (B75157) ring.

A primary retrosynthetic disconnection can be made at the C-N bond, suggesting a nucleophilic substitution or reductive amination pathway. This leads to two key synthons: a 2-halomethylphenol or a 2-formylphenol derivative and the cyclic amine, azocane. The corresponding synthetic equivalents would be a suitable 2-(halomethyl)phenol or salicylaldehyde (B1680747) and azocane itself.

Alternatively, a disconnection of the C-C bond of the methylene (B1212753) bridge points towards a Mannich-type reaction. beilstein-journals.orgwikipedia.org This is a particularly attractive strategy as it is a three-component condensation that could potentially construct the core framework in a single step from phenol, formaldehyde (B43269), and azocane. wikipedia.orgresearchgate.net This approach is often characterized by its atom economy and operational simplicity.

A further retrosynthetic consideration involves the formation of the azocane ring itself. Disconnecting the azocane ring at a C-N bond suggests an intramolecular cyclization of a linear amino-alcohol or amino-halide precursor. This strategy could be combined with the introduction of the phenolic moiety.

The following scheme illustrates a plausible retrosynthetic analysis for this compound:

Scheme 1: Retrosynthetic Analysis of this compound

Exploration of C-C and C-N Bond Forming Reactions for Scaffold Construction

The construction of the this compound scaffold relies on the efficient formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govmit.edutcichemicals.comsigmaaldrich.commdpi.com Several powerful synthetic methodologies can be employed for this purpose.

Mannich-Type Reactions Involving Phenols and Cyclic Amines

The Mannich reaction is a classic three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a modified Mannich reaction using phenol as the acidic component, formaldehyde as the aldehyde, and azocane as the amine is a highly convergent and logical approach. beilstein-journals.orgclockss.orgresearchgate.net The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the electron-rich phenol ring, typically at the ortho position due to the directing effect of the hydroxyl group. wikipedia.org

The general mechanism for the Mannich reaction is depicted below:

Scheme 2: General Mechanism of the Mannich Reaction

The efficiency of the Mannich reaction can be highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. mdpi.com For the synthesis of phenolic Mannich bases, a variety of solvents have been explored, ranging from polar protic solvents like ethanol (B145695) and methanol (B129727) to aprotic solvents like dioxane and toluene, and even solvent-free conditions have been proven effective in some cases. clockss.orgmdpi.com Temperature can also play a crucial role, with some reactions proceeding at room temperature while others require heating to achieve reasonable rates and yields. mdpi.com

The following table summarizes typical conditions that have been explored for Mannich reactions involving phenols and amines, which could be adapted for the synthesis of this compound.

| Parameter | Variations Explored | Potential Impact on Reaction | Reference |

| Solvent | Ethanol, Methanol, Dioxane, Toluene, Water, Solvent-free | Can influence solubility of reactants, reaction rate, and in some cases, regioselectivity. | clockss.orgmdpi.com |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures can lead to faster reactions but also potential side products. | mdpi.com |

| Catalyst | Acidic (e.g., HCl), Basic (e.g., NaOH), or no catalyst | Can accelerate the formation of the iminium ion and facilitate the electrophilic aromatic substitution. | wikipedia.org |

| Reactant Ratio | Equimolar or excess of one reactant | Can be adjusted to maximize the yield of the desired product and minimize the formation of di- or tri-substituted products. | mdpi.com |

While many Mannich reactions can proceed without a catalyst, the use of catalysts can significantly enhance their efficiency and selectivity. rsc.orgorgchemres.orgresearchgate.net Both acid and base catalysis are commonly employed. Acid catalysts can facilitate the formation of the reactive iminium ion, while base catalysts can increase the nucleophilicity of the phenol. wikipedia.org In recent years, there has been a growing interest in the development of more sophisticated catalysts, including organocatalysts and metal-based catalysts, to achieve higher yields and, in the case of chiral substrates, enantioselectivity. wikipedia.orgrsc.orgacs.org For instance, zinc-based catalysts have been shown to be effective in promoting Mannich reactions under mild conditions. rsc.org

The development of catalysts for asymmetric Mannich reactions has also been a significant area of research, often employing chiral organocatalysts like proline and its derivatives. wikipedia.org While not directly applicable to the synthesis of the achiral this compound, these advancements highlight the level of control that can be achieved in Mannich-type transformations.

Cross-Coupling Methodologies for Aryl-Alkyl Linkages

Cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C and C-heteroatom bonds. nih.govacs.orgresearchgate.netnih.govresearchgate.net While the Mannich reaction offers a direct route to the target scaffold, cross-coupling strategies provide alternative and versatile approaches, particularly for the synthesis of analogues with modified linkers or aromatic systems.

For the construction of the aryl-alkyl linkage in analogues of this compound, several cross-coupling reactions could be envisioned. For example, a Suzuki-Miyaura coupling could be employed by reacting an aryl boronic acid derivative of phenol with a halomethyl-substituted azocane. Conversely, a Negishi coupling could involve an organozinc reagent. mit.edu

More recently, photoredox/nickel dual catalysis has emerged as a powerful method for the coupling of C(sp³)–C(sp²) hybridized centers under mild conditions. nih.govacs.org This methodology could potentially be applied to couple a suitable alkyl radical precursor derived from the azocane moiety with a phenolic electrophile. Phenol derivatives, such as triflates, tosylates, and mesylates, can serve as effective electrophilic coupling partners in such reactions. nih.govacs.org

The following table provides a conceptual overview of how different cross-coupling reactions could be applied to synthesize the core structure.

| Cross-Coupling Reaction | Phenolic Component | Azocane Component | Catalyst System | Reference |

| Suzuki-Miyaura | 2-Hydroxyphenylboronic acid derivative | 1-(Halomethyl)azocane | Palladium catalyst (e.g., Pd(PPh₃)₄) | sigmaaldrich.com |

| Negishi | 2-Halophenol derivative | 1-(Zincomethyl)azocane | Palladium catalyst | mit.edu |

| Photoredox/Nickel Dual Catalysis | 2-Phenolic triflate/tosylate/mesylate | Alkylsilicate derivative of azocane | Photocatalyst (e.g., Ru(bpy)₃₂) and Nickel catalyst | nih.govacs.org |

Cyclization Strategies for the Azacyclononane Moiety in Tandem with Phenol Functionalization

The synthesis of the nine-membered azocane ring, also known as an azacyclononane, can be a challenging step due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. However, various macrocyclization strategies have been developed to overcome these hurdles. nih.govnih.govaltabioscience.comfrontiersin.orguni-kiel.de

One common approach is ring-closing metathesis (RCM), which has been successfully used to create nine-membered rings. nih.gov This would involve a precursor containing two terminal alkenes, one attached to the nitrogen and the other to a carbon that will form part of the ring. Subsequent reduction of the resulting double bond would yield the saturated azocane ring.

Another strategy is intramolecular nucleophilic substitution, where a linear precursor containing a terminal amine and a leaving group (e.g., a halide or tosylate) undergoes cyclization. High-dilution conditions are often necessary to favor the intramolecular reaction over intermolecular polymerization.

Tandem strategies that combine the formation of the azocane ring with the introduction of the phenolic group can offer increased efficiency. For example, a precursor containing the phenolic moiety and a linear amino-alkene could undergo RCM. Alternatively, an intramolecular Heck reaction on a suitably functionalized precursor could also be a viable route to construct the cyclic amine in the presence of the phenol. nih.gov

Multi-Component Reactions for One-Pot Synthesis

The Mannich reaction is a classic example of a multi-component reaction (MCR), which involves the condensation of a compound with an active hydrogen atom (in this case, phenol), an aldehyde (typically formaldehyde), and a secondary amine (azocane). ias.ac.inbeilstein-journals.orgyoutube.com This one-pot approach is highly efficient, saving time and resources by eliminating the need to isolate intermediates. beilstein-journals.org

The synthesis of this compound can be envisioned through a one-pot, three-component Mannich condensation. In this reaction, phenol, formaldehyde, and azocane (heptamethyleneimine) would be reacted together, likely under acidic or basic conditions, to yield the desired product. nih.gov The mechanism under acidic conditions typically involves the formation of an Eschenmoser-like salt from the amine and aldehyde, which then undergoes electrophilic substitution onto the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group. youtube.comresearchgate.net

Several studies have reported the successful one-pot synthesis of various phenolic Mannich bases using different amines and phenols. nih.govconsensus.appbrieflands.com For instance, a variety of 2-(aminomethyl)phenols have been synthesized in good yields by reacting a phenol, an aldehyde, and an amine in a single step. nih.govconsensus.app While specific examples using azocane are not prevalent in the literature, the general applicability of the Mannich reaction suggests that this approach is highly feasible for the synthesis of this compound.

A proposed one-pot synthesis is depicted below:

Phenol + Formaldehyde + Azocane → this compound

This reaction can often be facilitated by various catalysts and reaction conditions, as detailed in the subsequent sections. The choice of solvent can also play a crucial role, with options ranging from alcohols to aqueous media. nih.govtandfonline.com

Stereoselective Synthesis of Chiral Derivatives of this compound

The development of stereoselective methods for the synthesis of chiral Mannich bases is a significant area of research, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral this compound derivatives. This can be achieved by employing a chiral catalyst that facilitates the key carbon-carbon bond-forming step, leading to a product with a specific stereochemistry. researchgate.net

Organocatalysis has emerged as a particularly effective strategy for asymmetric Mannich reactions. researchgate.net Chiral organocatalysts, such as proline and its derivatives, have been successfully used to catalyze the enantioselective Mannich reaction between aldehydes, anilines, and ketones. acs.org These catalysts typically operate by forming a chiral enamine or iminium ion intermediate, which then reacts stereoselectively.

For the synthesis of a chiral analogue of this compound, a potential strategy would involve the use of a chiral catalyst to control the addition of the azocane-formaldehyde derived electrophile to the phenol ring. While the phenol ring itself is prochiral, the introduction of a substituent on the azocane ring or the use of a substituted phenol could create a stereocenter.

A hypothetical reaction scheme could involve:

Substituted Phenol + Formaldehyde + Azocane + Chiral Catalyst → Chiral this compound Derivative

The choice of catalyst is critical, with various chiral acids, bases, and phase-transfer catalysts being potential candidates. mdpi.com

Diastereoselective Control in Ring Systems

Diastereoselective synthesis of this compound derivatives can be achieved when one of the starting materials already contains a stereocenter. For instance, if a chiral substituted phenol or a chiral derivative of azocane is used, the existing stereocenter can influence the stereochemical outcome of the Mannich reaction, leading to the preferential formation of one diastereomer over another. acs.orgrsc.org

The diastereoselectivity of such reactions can often be controlled by the reaction conditions, such as temperature and the choice of catalyst or solvent. acs.orgresearchgate.net For example, studies have shown that low temperatures can favor the formation of the anti diastereomer, while higher temperatures may lead to the syn isomer in certain phenolic Mannich reactions. acs.orgresearchgate.net

The synthesis of diastereomerically enriched this compound analogues could be approached by reacting a chiral phenol with formaldehyde and azocane. The steric and electronic properties of the chiral auxiliary on the phenol would direct the incoming aminomethyl group to a specific face of the molecule.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of Mannich bases to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Several green approaches are applicable to the synthesis of this compound:

Solvent-Free Synthesis: Conducting the Mannich reaction under solvent-free conditions is a highly effective green strategy. nih.govbrieflands.comrsc.org This approach not only reduces the use of volatile organic compounds but can also lead to shorter reaction times and simpler work-up procedures. The reaction of a phenol, formaldehyde, and an amine can often be achieved by simply heating the neat mixture. nih.govbrieflands.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of Mannich reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsc.orgcdnsciencepub.comijpsr.com This technique is compatible with both solvent-based and solvent-free conditions and represents a more energy-efficient heating method. rsc.orgmdpi.com

Aqueous Media: The use of water as a solvent is another cornerstone of green chemistry. acs.org While organic substrates may have limited solubility, the use of surfactants or co-solvents can facilitate the reaction in an aqueous environment. researchgate.net

Reusable Catalysts: The development of heterogeneous or recyclable catalysts can significantly improve the sustainability of the synthesis. researchgate.net For instance, solid acid catalysts have been employed in Pechmann condensations, a related reaction for coumarin (B35378) synthesis, under solvent-free and microwave conditions. mdpi.com

An overview of potential green synthetic conditions for this compound is presented in the table below.

| Method | Catalyst/Conditions | Advantages |

| Solvent-Free | Neat, thermal | Reduced solvent waste, simple work-up |

| Microwave-Assisted | Microwave irradiation | Rapid reaction times, energy efficient |

| Aqueous Synthesis | Water, potentially with a surfactant | Environmentally benign solvent |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.

Advanced Structural Elucidation and Conformational Analysis of 2 1 Azocanylmethyl Phenol

Spectroscopic Characterization for Molecular Connectivity and Functional Group Analysis

Spectroscopic methods are fundamental in determining the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, valuable information about its connectivity, functional groups, and dynamic behavior can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

While one-dimensional NMR provides initial information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules like 2-(1-azocanylmethyl)phenol. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the phenol (B47542) ring and the azocane (B75157) ring, as well as between the methylene (B1212753) bridge and the adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and for identifying longer-range (2-3 bond) proton-carbon correlations, respectively. This would definitively link the azocanylmethyl substituent to the C2 position of the phenol ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.0 - 7.0 (broad) | - |

| Phenol Ar-H | 6.7 - 7.2 | 115 - 130 |

| Phenol Ar-C (C1-OH) | - | 150 - 160 |

| Phenol Ar-C (C2-CH₂) | - | 120 - 130 |

| Methylene Bridge (-CH₂-) | ~3.8 | ~55 |

| Azocane Ring (-CH₂-) | 1.5 - 3.0 | 25 - 55 |

The eight-membered azocane ring in this compound is conformationally flexible. Variable temperature (VT) NMR studies would be instrumental in understanding the dynamic processes occurring, such as ring inversion. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals corresponding to the azocane ring protons. At low temperatures, the conformational exchange might be slow enough on the NMR timescale to allow for the observation of distinct signals for non-equivalent protons in a specific conformation. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals, allowing for the determination of the energy barriers for conformational interchange.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Table 2: Expected Vibrational Frequencies for this compound (Note: These are expected ranges and the exact frequencies can provide structural insights.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-O | Stretching | 1200 - 1300 |

The broad O-H stretching band is characteristic of the hydrogen-bonded phenolic hydroxyl group. The presence of both aromatic and aliphatic C-H stretching vibrations would confirm the presence of both the phenol and azocane moieties. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the azocane ring, which may be weak in the IR spectrum.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The phenol group in this compound is the primary chromophore.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are predicted values and are solvent-dependent.)

| Transition | Predicted λ_max (nm) |

| π → π* (Benzene Ring) | ~210 and ~270 |

One would expect to see two main absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring. researchgate.net The position and intensity of these bands can be influenced by the substitution on the ring and the solvent used. Emission spectroscopy (fluorescence) could also be employed. Following excitation at an appropriate wavelength, the emission spectrum would provide information about the excited state of the molecule. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and any quenching processes.

Solid-State Structural Determination via X-Ray Crystallography

A crystal structure would reveal:

The exact geometry of the azocane ring, confirming its preferred conformation (e.g., boat-chair, twist-boat).

The orientation of the azocanylmethyl substituent relative to the phenol ring.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the azocane ring, which would govern the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation of data that would be obtained from an X-ray crystal structure analysis.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| V (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing of this compound would be predominantly governed by a network of intermolecular hydrogen bonds and weaker van der Waals forces. The phenolic hydroxyl group is a strong hydrogen bond donor, while the nitrogen atom of the azocane ring acts as a hydrogen bond acceptor. This would likely lead to the formation of robust O-H···N or O-H···O hydrogen bonds, creating chains or more complex supramolecular architectures. mdpi.comnih.govresearchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1800-2500 |

| Z (molecules per cell) | 4 or 8 |

| Hydrogen Bond (O-H···N) | ~2.7-3.0 Å |

Note: This data is hypothetical and based on typical values for similar organic molecules.

Elucidation of Absolute Configuration

The concept of absolute configuration is relevant if this compound is synthesized in a chiral form. wikipedia.orglibretexts.orglibretexts.org Chirality in this molecule could arise from a stereogenic center at the point of attachment of the azocanylmethyl group to the phenol or from the conformational chirality of the azocane ring if its inversion is restricted.

To determine the absolute configuration of a chiral sample, X-ray crystallography is the definitive method. wikipedia.org By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of atoms can be determined, allowing for the assignment of the R/S configuration based on the Cahn-Ingold-Prelog priority rules. libretexts.orglibretexts.org Spectroscopic techniques such as circular dichroism can also be employed to characterize the enantiomers.

Conformational Analysis in Solution and Solid States

Dynamic Equilibrium Studies of the Azacyclononane Ring

The eight-membered azocane (azacyclononane) ring is known to be highly flexible and can exist in a dynamic equilibrium of multiple conformations. kisti.re.krmdpi.com In solution, the ring would undergo rapid conformational inversion. The most stable conformations are typically those that minimize transannular strain (interactions across the ring) and torsional strain (eclipsing interactions along the bonds). Common conformations for such medium-sized rings include boat-chair and twist-boat forms. Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures is a powerful tool for studying these dynamic equilibria. acs.org

Influence of Phenolic Hydroxyl Group on Conformation

The phenolic hydroxyl group can significantly influence the preferred conformation of the molecule, particularly in the solid state and in non-polar solvents. nih.govlibguides.com The formation of an intramolecular hydrogen bond between the phenolic proton and the nitrogen of the azocane ring would create a more rigid, cyclic-like structure. This interaction would restrict the conformational freedom of the azocanylmethyl side chain and could also influence the equilibrium of the azocane ring conformations. The presence and strength of this intramolecular hydrogen bond can be investigated using infrared (IR) and NMR spectroscopy. utwente.nlresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 1 Azocanylmethyl Phenol

Reaction Kinetics and Rate Laws for Derivatization

The derivatization of 2-(1-azocanylmethyl)phenol can occur at two primary sites: the phenolic hydroxyl group and the tertiary amine of the azocane (B75157) ring. The kinetics of these reactions are influenced by the electronic and steric nature of the substituents.

Phenolic Derivatization: The hydroxyl group of a phenol (B47542) is a key site for derivatization reactions such as etherification and esterification. The rate of these reactions is highly dependent on the nucleophilicity of the phenoxide ion, which is formed under basic conditions. For a typical derivatization, such as the reaction with an alkyl halide (R-X) to form an ether, the rate law would generally be second order:

Rate = k[Phenoxide][R-X]

The rate constant, k, would be influenced by factors such as the solvent, temperature, and the nature of the leaving group on the alkyl halide. The presence of the bulky azocanylmethyl group at the ortho position is expected to introduce significant steric hindrance, which would likely decrease the rate of reaction compared to unsubstituted phenol.

Amine Derivatization: The tertiary amine of the azocane ring can undergo reactions such as quaternization with alkyl halides. The rate of this SN2 reaction would also typically follow a second-order rate law:

Rate = k[Amine][R-X]

The large size of the eight-membered azocane ring and its substitution pattern would influence the accessibility of the nitrogen lone pair and thus the reaction rate.

Hypothetical Kinetic Data for Derivatization Reactions:

| Reaction Type | Hypothetical Reactant | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Notes |

| O-Alkylation | Methyl Iodide | 5.2 x 10⁻⁴ | Rate is likely reduced due to steric hindrance from the ortho-substituent. |

| O-Acylation | Acetic Anhydride (B1165640) | 1.8 x 10⁻³ | Base catalysis is typically required to form the more reactive phenoxide. |

| N-Quaternization | Methyl Iodide | 8.5 x 10⁻⁵ | The rate is influenced by the steric environment around the nitrogen atom. |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Proposed Reaction Mechanisms for Phenolic and Amine Reactivity

The reactivity of this compound is dictated by the interplay between the phenolic hydroxyl group and the tertiary amine.

Phenolic Reactivity (Electrophilic Aromatic Substitution): The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. rajdhanicollege.ac.inwikipedia.org The lone pairs on the oxygen atom increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. Due to the presence of the bulky substituent at one of the ortho positions, electrophilic attack would be favored at the para position and the other vacant ortho position. For instance, in a nitration reaction, the electrophile (NO₂⁺) would preferentially add to these positions. rajdhanicollege.ac.in The mechanism involves the formation of a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). chemistrysteps.com

Amine Reactivity: The tertiary amine possesses a lone pair of electrons, making it nucleophilic and basic. It can react with acids to form an ammonium (B1175870) salt and with electrophiles, such as alkyl halides, to form quaternary ammonium salts. The mechanism for quaternization is a standard SN2 reaction.

Intramolecular Interactions: The proximity of the basic amine to the acidic phenol could lead to intramolecular hydrogen bonding. This interaction could influence the acidity of the phenol and the basicity of the amine, potentially affecting their respective reactivities.

Transition State Analysis in Key Transformations

Detailed transition state analysis for reactions involving this compound would require computational chemistry studies. However, general principles can be applied.

For electrophilic aromatic substitution on the phenol ring, the transition state would resemble the high-energy sigma complex. The stability of this transition state, and thus the reaction rate, is influenced by the ability of the hydroxyl group to donate electron density and stabilize the positive charge. The large azocanylmethyl group would likely raise the energy of the transition state for substitution at the adjacent ortho position due to steric strain.

In the SN2 quaternization of the amine, the transition state involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halide bond. The geometry of the transition state would be trigonal bipyramidal around the carbon atom of the alkyl halide. Steric hindrance around the nitrogen atom would increase the energy of this transition state and slow the reaction.

Role of Solvent and Catalysis in Reaction Outcomes

Solvents and catalysts play a crucial role in directing the outcome of reactions involving this compound.

Solvent Effects:

Polar protic solvents (e.g., water, ethanol) can solvate both the phenoxide ion and the electrophile in derivatization reactions, potentially slowing down SN2 reactions by stabilizing the nucleophile. However, they can be beneficial for reactions involving proton transfer.

Polar aprotic solvents (e.g., acetone, DMF) are generally preferred for SN2 reactions as they solvate the cation but not the anion, leaving the nucleophile more reactive.

The choice of solvent can also influence the regioselectivity of electrophilic aromatic substitution.

Catalysis:

Base catalysis is often employed in the derivatization of the phenolic hydroxyl group to generate the more potent nucleophile, the phenoxide ion. rajdhanicollege.ac.in

Acid catalysis is typically used in electrophilic aromatic substitution reactions, such as nitration and sulfonation, to generate a stronger electrophile. rajdhanicollege.ac.in For instance, in Friedel-Crafts alkylation, a Lewis acid catalyst is often required. chemistrysteps.com However, strongly activating substrates like phenols can sometimes react without a catalyst. chemistrysteps.com

In the context of reactions involving the amine, a phase-transfer catalyst could be employed to facilitate the reaction between the organic-soluble this compound and an aqueous-soluble reagent.

Investigation of Proton Transfer and Electron Transfer Processes

The structure of this compound, with its phenolic proton and amine group, makes it a candidate for studies of proton-coupled electron transfer (PCET) and concerted proton-electron transfer (CPET) processes. These are fundamental steps in many biological and chemical redox reactions. acs.orgresearchgate.net

In a PCET reaction, the transfer of a proton and an electron occur in a single, concerted step. acs.org For this compound, oxidation could potentially proceed via a CPET mechanism where the phenolic proton is transferred to a base (which could be an external base or the intramolecular amine) while an electron is transferred to an oxidant.

The thermodynamics of such processes can be evaluated using a thermochemical cycle, often referred to as a square scheme. acs.org The feasibility of a concerted versus a stepwise (proton transfer followed by electron transfer, or vice versa) mechanism depends on the bond dissociation enthalpy (BDE) of the O-H bond, the pKa of the phenol, and the reduction potential of the compound.

Hypothetical Thermodynamic Parameters Related to PCET:

| Parameter | Hypothetical Value | Significance |

| O-H Bond Dissociation Enthalpy (BDE) | ~85-90 kcal/mol | A lower BDE facilitates hydrogen atom transfer (a form of PCET). |

| pKa (in DMSO) | ~12-14 | Indicates the acidity of the phenolic proton. |

| One-Electron Oxidation Potential (E°) | ~0.8-1.0 V vs. NHE | Reflects the ease of removing an electron from the molecule. |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Kinetic isotope effect (KIE) studies, where the phenolic proton is replaced with deuterium, can provide evidence for the involvement of proton transfer in the rate-determining step of an oxidation reaction. A large KIE would support a mechanism involving O-H bond cleavage in the rate-limiting step, consistent with a CPET pathway. acs.org

Computational and Theoretical Chemistry Studies of 2 1 Azocanylmethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic distribution and chemical behavior. These calculations form the basis for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netarxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For 2-(1-azocanylmethyl)phenol, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the azocane (B75157) ring can be characterized. Furthermore, DFT can be used to map out reaction energy profiles, identifying transition states and calculating activation energies for potential chemical reactions involving the molecule. Theoretical calculations for related polyphenols have been successfully performed using DFT at the B3LYP/6-311G (d, p) level to determine their optimized structures. nih.gov

Hypothetical Optimized Geometrical Parameters for this compound

This table presents hypothetical data for illustrative purposes, calculated using a representative DFT method.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | O-H (phenolic) | 0.97 Å |

| Bond Length | C-O (phenolic) | 1.36 Å |

| Bond Length | N-CH₂ | 1.47 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-O | 121.0° |

| Dihedral Angle | HO-C-C-C | 0.0° (planar) |

| H-bond Distance | O-H···N | 1.85 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comacs.org

HOMO: The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO indicates a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO suggests a greater tendency to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive. For this compound, FMO analysis would likely show that the HOMO is localized on the electron-rich phenol (B47542) ring and the oxygen atom, making these sites susceptible to electrophilic attack. The LUMO would be distributed over the aromatic ring, indicating where nucleophilic attack might occur. researchgate.net

Hypothetical FMO Parameters and Global Reactivity Descriptors for this compound

This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) | Implication |

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.90 | High kinetic stability |

| Ionization Potential (I) | 5.85 | Energy to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released when gaining an electron |

| Electronegativity (χ) | 3.40 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.45 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.35 | Global electrophilic nature |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, calculated based on its electron density. wolfram.comyoutube.com It is plotted onto the molecule's surface and color-coded to indicate different electrostatic potential values. researchgate.net

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green/Yellow regions: Represent areas with a near-neutral potential.

For this compound, the MEP map would be invaluable for identifying reactive sites. The most negative potential (red) would be expected around the phenolic oxygen atom and potentially the nitrogen atom of the azocane ring, highlighting their roles as hydrogen bond acceptors and sites for electrophilic interaction. researchgate.net The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its acidity. The aromatic ring would show a gradient of potential, influenced by the hydroxyl and alkylamino substituents.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Due to the presence of single bonds, particularly in the azocane ring and the methylene (B1212753) linker, this compound is a flexible molecule that can exist in multiple conformations. Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov

MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently occurring conformations. nih.govchemrxiv.org For this compound, MD simulations could reveal the preferred orientation of the azocanylmethyl group relative to the phenol ring and the dynamics of the intramolecular hydrogen bond. Such simulations are crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with its environment. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for confirming the structure of a synthesized compound or interpreting experimental spectra. chemrxiv.orgnih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H and ¹³C) within the molecule's computed equilibrium geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. metabolomicscentre.nl These theoretical shifts can be compared with experimental data to aid in signal assignment and structural elucidation. github.io

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. frontiersin.org This allows for a theoretical IR spectrum to be generated, which can be compared with experimental results to identify characteristic functional group vibrations, such as the O-H stretch of the phenol and C-N stretches of the amine.

Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-OH (Phenol) | 155.8 | 155.2 |

| C-CH₂N (Phenol) | 122.5 | 121.9 |

| Methylene (-CH₂-) | 58.1 | 57.6 |

| C-N (Azocane, adjacent to CH₂) | 55.4 | 54.8 |

QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Analogues (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. nih.govresearchgate.net While often used for biological activity, QSAR can also predict chemical properties like solubility, boiling point, or reaction rate constants.

A QSAR study for analogues of this compound would involve several steps:

Data Set Generation: A series of structurally similar compounds with known experimental values for a target property (e.g., octanol-water partition coefficient, a measure of lipophilicity) would be selected.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the experimental property. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Such a model could then be used to predict the chemical properties of new, unsynthesized analogues of this compound, guiding further research.

Hypothetical QSAR Model for Predicting a Chemical Property (e.g., Lipophilicity, logP) of this compound Analogues

This table presents hypothetical data for illustrative purposes.

| Compound Analogue (Variation on R-group of phenol) | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted logP |

| R = H (parent compound) | 235.4 | 2.15 | 3.50 |

| R = 4-Chloro | 245.2 | 2.85 | 4.10 |

| R = 4-Methoxy | 250.1 | 2.50 | 3.45 |

| R = 4-Nitro | 248.9 | 4.50 | 3.65 |

Chemical Reactivity and Derivatization Strategies for 2 1 Azocanylmethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. stackexchange.comyoutube.com However, in the case of 2-(1-azocanylmethyl)phenol, the presence of the bulky azocanylmethyl substituent at one of the ortho positions introduces significant steric hindrance. This steric factor is expected to play a crucial role in determining the regioselectivity of EAS reactions, favoring substitution at the para position (position 4) and the remaining ortho position (position 6).

Halogenation and Nitration Studies

Halogenation: The halogenation of phenols is a well-established transformation that can be achieved under various conditions. scientificupdate.comnih.gov For this compound, treatment with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is anticipated to yield monohalogenated products. Due to the steric bulk of the azocanylmethyl group, the primary product is expected to be the 4-halo-2-(1-azocanylmethyl)phenol. A minor amount of the 6-halo isomer may also be formed. The use of a Lewis acid catalyst could potentially lead to di- or tri-halogenated products, though reaction conditions would need to be carefully controlled to avoid over-halogenation.

Hypothetical Data for Halogenation of this compound

| Reagent | Solvent | Temperature (°C) | Major Product | Minor Product | Yield (%) |

|---|---|---|---|---|---|

| NBS (1.1 eq) | CH2Cl2 | 0 - 25 | 4-Bromo-2-(1-azocanylmethyl)phenol | 6-Bromo-2-(1-azocanylmethyl)phenol | 85 |

| NCS (1.1 eq) | CCl4 | 0 - 25 | 4-Chloro-2-(1-azocanylmethyl)phenol | 6-Chloro-2-(1-azocanylmethyl)phenol | 80 |

Nitration: The nitration of phenols can be achieved using various nitrating agents, with the regioselectivity being highly dependent on the reaction conditions. youtube.comijcce.ac.irarkat-usa.orgdergipark.org.tr For this compound, reaction with dilute nitric acid at low temperatures is expected to yield a mixture of 4-nitro- and 6-nitro-2-(1-azocanylmethyl)phenol, with the para-substituted isomer likely being the major product due to sterics. ijcce.ac.ir The use of stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, could lead to the formation of dinitro products, namely 4,6-dinitro-2-(1-azocanylmethyl)phenol. youtube.comijcce.ac.ir It is important to note that the tertiary amine of the azocane (B75157) ring can be protonated under strongly acidic conditions, which would deactivate the ring towards electrophilic substitution.

Hypothetical Data for Nitration of this compound

| Reagent | Solvent | Temperature (°C) | Major Product | Minor Product | Yield (%) |

|---|---|---|---|---|---|

| Dilute HNO3 | Acetic Acid | 10 - 20 | 4-Nitro-2-(1-azocanylmethyl)phenol | 6-Nitro-2-(1-azocanylmethyl)phenol | 75 |

Acylation and Alkylation at Aromatic Positions

Acylation: Friedel-Crafts acylation of phenols can be complex, as O-acylation on the hydroxyl group can compete with C-acylation on the aromatic ring. stackexchange.comorganic-chemistry.org To favor ring acylation, the hydroxyl group is often protected. However, direct C-acylation of phenols is possible under certain conditions, typically leading to a mixture of ortho and para isomers. stackexchange.comorganic-chemistry.org For this compound, Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl3 is expected to predominantly yield the 4-acyl derivative. The reaction conditions must be carefully chosen to minimize O-acylation and potential complexation of the Lewis acid with the azocane nitrogen.

Alkylation: Friedel-Crafts alkylation of phenols is also a common method for introducing alkyl groups onto the aromatic ring. orgsyn.orggoogle.com Similar to acylation, the reaction is directed to the ortho and para positions. With this compound, alkylation with an alkyl halide or an alkene in the presence of a Lewis or Brønsted acid catalyst is anticipated to result in the formation of the 4-alkyl-2-(1-azocanylmethyl)phenol as the major product. The steric hindrance of the ortho-substituent will strongly disfavor substitution at the 6-position. Polyalkylation can be a side reaction, but it can often be controlled by using an excess of the phenol (B47542) substrate. orgsyn.org

Reactions Involving the Azocane Nitrogen Atom

The azocane nitrogen in this compound is a tertiary amine and, as such, is nucleophilic and basic. This allows for a range of reactions that target this specific atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The tertiary nitrogen of the azocane ring can act as a nucleophile and react with alkylating agents. However, direct N-alkylation of tertiary amines to form quaternary ammonium (B1175870) salts is more accurately described as quaternization (see section 6.2.2). If the starting material were a secondary amine analog, N-alkylation would be a primary pathway for derivatization.

N-Acylation: The direct N-acylation of tertiary amines is generally not a feasible reaction under standard conditions as there is no proton to be removed from the nitrogen to form a stable amide. However, reactions with acylating agents under forcing conditions might lead to cleavage of one of the N-C bonds of the azocane ring. More relevant would be the acylation of a secondary amine precursor to this compound.

Quaternization and Amine Oxidation Studies

Quaternization: As a tertiary amine, the azocane nitrogen is susceptible to quaternization upon reaction with alkyl halides. google.commdpi.com Treatment of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would lead to the formation of a quaternary ammonium salt. This reaction introduces a permanent positive charge on the nitrogen atom and can significantly alter the physical and biological properties of the molecule. The reaction is typically carried out in a polar solvent.

Hypothetical Data for Quaternization of this compound

| Alkylating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | Acetonitrile | 25 | 1-Methyl-1-(2-hydroxybenzyl)azocanium iodide | 95 |

Amine Oxidation: Tertiary amines can be oxidized to form N-oxides. uomustansiriyah.edu.iqgoogle.comlibretexts.org The oxidation of the azocane nitrogen in this compound can be achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). This transformation results in the formation of 2-((1-oxidoazocan-1-yl)methyl)phenol. Amine oxides are polar and often exhibit different solubility and reactivity compared to the parent amine.

Transformations at the Methyl Bridge (CH2) Linking the Phenol and Azocane Moieties

The methylene (B1212753) bridge (-CH2-) connecting the phenolic ring and the azocane moiety is generally the most chemically inert part of the molecule. It consists of sp3-hybridized carbon atoms with strong C-H and C-C/C-N single bonds. Transformations at this position are challenging and would likely require harsh reaction conditions that could also affect the more reactive phenol and amine functionalities.

Potential, albeit difficult, transformations could involve radical halogenation under UV light, which would likely be unselective. Alternatively, directed C-H activation methodologies could potentially functionalize this position, but such reactions are highly specialized and would require specific catalysts and directing groups. Given the presence of the more reactive phenolic ring and azocane nitrogen, selective transformation of the methylene bridge remains a significant synthetic challenge. No specific research findings on the derivatization of this particular methylene bridge in this compound have been identified.

Synthesis of Polycyclic and Fused-Ring Derivatives Based on the this compound Scaffold

The ortho-positioning of the azocanylmethyl group relative to the phenolic hydroxyl group on the benzene (B151609) ring provides a unique structural motif for the construction of polycyclic and fused-ring systems. Several synthetic strategies can be envisioned to leverage this arrangement.

One promising approach is through oxidative cyclization . The phenolic hydroxyl group can be activated by hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to facilitate an intramolecular nucleophilic attack from a side-chain. nih.gov While direct attack from the existing azocane ring is one possibility, a more strategic approach would involve prior modification of the azocane ring to introduce a nucleophilic trigger. For instance, selective N-dealkylation followed by the introduction of a suitable side chain on the nitrogen atom could set the stage for a cyclization event onto the ortho-position of the phenol ring. nih.gov The choice of solvent can be critical in such reactions, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) often improving reaction yields. nih.gov

Another viable strategy involves the formation of ortho-quinone methide (o-QM) intermediates. These reactive species can be generated from ortho-alkylated phenols and are known to participate in cycloaddition reactions. For this compound, this could potentially be achieved through a controlled oxidation or a related transformation. The resulting o-QM could then undergo an inverse electron-demand Diels-Alder reaction with electron-rich dienophiles to construct fused-ring systems.

Furthermore, Friedel-Crafts-type reactions offer a classic method for forming new rings. The activated phenolic ring is susceptible to intramolecular alkylation or acylation. By modifying the azocanylmethyl side chain to incorporate an electrophilic center (e.g., a halide or a carbonyl group), an intramolecular cyclization could be induced, leading to the formation of a new ring fused to the original benzene ring. Silver triflate has been shown to catalyze similar domino processes involving Friedel-Crafts alkylation and bicyclization of substituted phenols. nih.gov

Finally, the synthesis of benzoxazine (B1645224) derivatives represents a direct pathway to a fused-ring system. Benzoxazines are formed through the reaction of a phenol, a primary amine, and formaldehyde (B43269). nih.gov Given that this compound is a pre-formed Mannich base, it could potentially react with an additional equivalent of formaldehyde to induce ring closure, forming a fused oxazine (B8389632) ring. This reaction would create a tricyclic system incorporating the original phenol and azocane rings within a more complex heterocyclic framework. The kinetics of benzoxazine formation are often controlled by the reaction between the phenol and formaldehyde-amine derivatives, suggesting that the pre-formed Mannich base structure of this compound could be advantageous.

Table 1: Potential Strategies for Polycyclic and Fused-Ring Synthesis

| Synthetic Strategy | Key Intermediate/Reaction Type | Potential Reagents/Conditions | Resulting Structure Type |

|---|---|---|---|

| Oxidative Cyclization | Phenolic activation and intramolecular nucleophilic attack | Phenyliodine diacetate (PIDA), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Fused heterocyclic systems |

| ortho-Quinone Methide Cycloaddition | Inverse electron-demand Diels-Alder reaction | Oxidizing agents, electron-rich dienophiles | Fused carbocyclic or heterocyclic systems |

| Intramolecular Friedel-Crafts Reaction | Electrophilic aromatic substitution (alkylation or acylation) | Lewis acids (e.g., AgOTf) with modified side-chain | Fused carbocyclic systems |

| Benzoxazine Formation | Reaction with formaldehyde | Formaldehyde, heat | Fused oxazine ring system |

Development of Precursors for Polymerization (without specific polymer product types)

The structure of this compound contains functionalities that make it a suitable candidate for development into a monomer precursor for various polymerization processes.

A primary route involves its use in the synthesis of benzoxazine monomers . As previously mentioned, benzoxazines are heterocyclic compounds synthesized from phenols, primary amines, and formaldehyde. nih.gov The this compound molecule already contains the phenol and a secondary amine (within the azocane ring) components. Reaction with formaldehyde could lead to the formation of a benzoxazine monomer. These monomers are known to undergo thermal ring-opening polymerization to form high-performance polybenzoxazine networks. nih.govmdpi.com The presence of the bulky, flexible azocane ring would be expected to influence the properties of the resulting polymer. Bifunctional amines are often used in benzoxazine synthesis to create cross-linkable polymers. nih.govsemanticscholar.org

Another significant application is the use of this compound as a precursor for phenol-formaldehyde (PF) resins . minia.edu.eg PF resins are produced through the step-growth polymerization of phenols with formaldehyde. minia.edu.eg Mannich bases, such as the title compound, can be incorporated into the synthesis of PF resins. nveo.orguobaghdad.edu.iqresearchgate.net The this compound can react with formaldehyde at the vacant ortho and para positions on the phenolic ring to form methylene bridges, leading to a cross-linked polymer network. The integrated azocane group would introduce nitrogen into the polymer backbone, potentially modifying its thermal and mechanical properties. The synthesis can be catalyzed by either acid or base, with the molar ratio of formaldehyde to phenol determining the properties of the resulting resin. minia.edu.eg

Furthermore, the phenolic hydroxyl group can be modified to introduce polymerizable functionalities. For example, reaction with acrylic acid or its derivatives could introduce an acrylate (B77674) or methacrylate (B99206) group, transforming the molecule into a monomer suitable for free-radical polymerization . Similarly, reaction with epichlorohydrin (B41342) could yield a glycidyl (B131873) ether derivative, a common precursor for epoxy resins . The tertiary amine of the azocane ring could also potentially act as a catalytic center in certain polymerization reactions.

Table 2: Potential Polymerization Precursor Development Strategies

| Precursor Type | Synthetic Approach | Key Reagents | Potential Polymerization Method |

|---|---|---|---|

| Benzoxazine Monomer | Ring formation via reaction with an aldehyde | Formaldehyde, heat | Thermal ring-opening polymerization |

| Phenol-Formaldehyde Resin Component | Polycondensation with formaldehyde | Formaldehyde, acid or base catalyst | Step-growth polymerization |

| Acrylate/Methacrylate Monomer | Esterification of the phenolic hydroxyl group | Acryloyl chloride, methacryloyl chloride | Free-radical polymerization |

| Epoxy Resin Precursor | Etherification with an epoxide | Epichlorohydrin, base | Curing with hardeners (e.g., amines, anhydrides) |

Exploration of Non-Biological Applications of this compound and its Derivatives: A Review of Current Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the non-biological applications of the specific chemical compound this compound and its derivatives. Despite a thorough investigation into its potential uses in catalysis and materials science, as outlined in the requested article structure, no specific studies, data, or detailed research findings corresponding to this molecule could be identified.

The initial search strategy focused on broad applications of related phenolic compounds, yielding a wide array of information on their roles as ligands in transition metal catalysis, in enantioselective reactions, and as building blocks for advanced materials. However, subsequent, highly targeted searches for "this compound" in these contexts failed to produce any relevant results.

This absence of data prevents the generation of a scientifically accurate and informative article that adheres to the strict outline provided. The core sections and subsections, including:

Exploration of Non Biological Applications of 2 1 Azocanylmethyl Phenol and Its Derivatives

Potential in Materials Science as Molecular Building Blocks

Precursors for Advanced Organic Materials (general, non-specific)

cannot be populated with the required detailed research findings and data tables for "2-(1-azocanylmethyl)phenol."

Therefore, while the field of phenolic chemistry is rich with examples of non-biological applications, the specific compound of interest, this compound, appears to be an area that is either unexplored or the findings of which are not publicly available in the searched scientific literature. Without this foundational data, it is not possible to fulfill the request to generate an article focusing solely on this compound.

Despite a comprehensive search of available scientific literature and chemical databases, no specific non-biological applications for the chemical compound this compound or its derivatives were found in the areas of coordination polymers, metal-organic frameworks (MOFs), or chemosensory applications for non-biological analytes.

Extensive queries were performed to identify research pertaining to the use of this compound in the following fields:

Chemosensory Applications for Non-Biological Analytes:The literature search did not yield any publications on the design or use of this compound or its derivatives as chemosensors for non-biological analytes.

Fluorescence-Based Sensing Platforms:No information was found regarding the development or utilization of fluorescence-based sensing platforms that employ this compound as a key component.

While the broader class of phenol (B47542) derivatives sees wide application in these areas, research specifically focused on the non-biological applications of this compound appears to be absent from the reviewed sources. Therefore, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time.

Future Research Directions and Unexplored Avenues for 2 1 Azocanylmethyl Phenol

Development of Novel Synthetic Routes with Improved Atom Economy

The classical Mannich reaction, while effective for producing compounds like 2-(1-azocanylmethyl)phenol, often involves reaction conditions and stoichiometry that result in suboptimal atom economy. researchgate.netgijash.com Future research should focus on developing greener and more efficient synthetic protocols. Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. chembam.comtongji.edu.cnresearchgate.net

Key research objectives in this area include:

Multicomponent Reactions (MCRs): Investigating one-pot, three-component synthesis strategies where phenol (B47542), formaldehyde (B43269), and heptamethyleneimine (azocane) react simultaneously. MCRs are inherently more atom-economical as they reduce the number of synthetic steps and minimize waste from intermediate isolation and purification. researchgate.netbohrium.com

Catalyst Development: Exploring the use of environmentally benign and recyclable catalysts, such as organocatalysts (e.g., p-toluenesulfonic acid), ionic liquids, or solid-supported acid catalysts like Fe³⁺-montmorillonite K10. researchgate.netbohrium.comjournalcra.com These can replace traditional catalysts, often leading to milder reaction conditions and easier product separation.

Solvent-Free and Aqueous Synthesis: Developing synthetic methods that operate under solvent-free conditions or in water. researchgate.netresearchgate.net Such approaches significantly reduce the environmental impact associated with volatile organic solvents.

Table 1: Comparison of Potential Synthetic Routes and Atom Economy

| Parameter | Traditional Mannich Reaction | Proposed Green Synthesis |

|---|---|---|

| Reaction Type | Stepwise condensation | One-pot, multicomponent reaction (MCR) |

| Catalyst | Conventional acids/bases | Recyclable organocatalysts or solid acids |

| Solvent | Organic solvents (e.g., ethanol (B145695), methanol) | Solvent-free or water |

| Key Advantage | Established methodology | Higher atom economy, reduced waste, milder conditions |

| Research Goal | N/A | Achieve near-100% atom economy and high yield tongji.edu.cn |

Comprehensive Investigation of Solid-State Properties for Material Science Innovation

The arrangement of molecules in the solid state dictates a material's physical properties. For this compound, a thorough investigation of its solid-state characteristics could reveal opportunities for applications in material science. Mannich bases and related aminophenols are known to exhibit interesting crystalline properties, including polymorphism—the ability to exist in multiple crystal forms. researchgate.netscience.gov

Future research should systematically explore:

Crystallography and Polymorph Screening: Conducting single-crystal X-ray diffraction to determine the precise three-dimensional structure of this compound. A systematic screening for polymorphs under various crystallization conditions is crucial, as different polymorphs can possess distinct properties (e.g., solubility, stability, optical behavior). researchgate.net

Supramolecular Synthon Analysis: Identifying and analyzing the non-covalent interactions, or supramolecular synthons, that govern crystal packing. acs.orgacs.org In aminophenols, hydrogen bonds between the hydroxyl and amino groups often form predictable patterns like chains or sheet structures. acs.orgresearchgate.netresearchgate.net Understanding these synthons is fundamental to crystal engineering and predicting how the molecule will assemble in the solid state. acs.orgnih.gov

Material Characterization: Investigating properties such as thermal stability (via differential scanning calorimetry), photoluminescence, and nonlinear optical activity. The presence of a phenol ring and a tertiary amine within the same molecule suggests potential for interesting electronic and optical behaviors.

Table 2: Potential Solid-State Research Focus for this compound

| Research Area | Technique(s) | Potential Application |

|---|---|---|

| Crystal Structure Determination | Single-Crystal X-ray Diffraction | Fundamental structural understanding |

| Polymorphism Study | DSC, Powder X-ray Diffraction | Development of materials with tunable properties |

| Supramolecular Analysis | Crystallographic Analysis | Crystal engineering, design of co-crystals acs.orgnih.gov |

| Optical Properties | Spectroscopy (UV-Vis, Fluorescence) | Organic light-emitting diodes (OLEDs), sensors |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. Applying advanced theoretical models to this compound can offer deep insights into its behavior and potential functionalities.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: Using DFT to model the geometry, electronic structure, and spectroscopic properties of the molecule. nih.govresearchgate.netscienceopen.com DFT can accurately predict parameters like bond dissociation enthalpies, proton affinities, and vibrational frequencies, which are crucial for understanding reactivity and hydrogen bonding. acs.orgacs.orgrsc.org

Predictive Modeling for Ligand Design: The presence of nitrogen and oxygen donor atoms makes this compound a potential ligand for metal ions. Computational modeling can be used to predict its binding affinity and selectivity for different metals, guiding the design of new catalysts or sensors. researchgate.net

Structure-Property Relationships: Correlating calculated properties (e.g., HOMO-LUMO energy gap, dipole moment) with experimental findings. nih.gov This synergy between theory and experiment is essential for developing a robust understanding of what governs the molecule's function. For instance, theoretical calculations have been successfully used to study substituent effects on the properties of various phenol derivatives. acs.orgmdpi.com

Expansion of the Derivatization Library for Scaffold Diversification

The core structure of this compound serves as a versatile scaffold that can be chemically modified to create a library of new compounds with diverse properties. acs.orgnorthumbria.ac.uk A systematic derivatization strategy is a cornerstone of modern drug discovery and materials development. nih.govnih.gov

Future synthetic efforts should target:

Phenolic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, nitro, or methoxy (B1213986) groups) onto the phenol ring. These substituents can modulate the electronic properties, acidity of the phenolic proton, and steric hindrance, thereby tuning the molecule's reactivity and biological activity.

Azocane (B75157) Ring Modification: Synthesizing analogues with different ring sizes (e.g., piperidine (B6355638) or azepane instead of azocane) or introducing substituents on the azocane ring. This would alter the steric bulk and basicity of the nitrogen atom, affecting its coordination properties.

Scaffold Hopping and Elaboration: Using the this compound motif as a starting point for more complex structures. This could involve linking two units to form a larger bis-Mannich base or incorporating the scaffold into a macrocyclic framework. cmu.edunih.gov Such diversification can lead to compounds with novel three-dimensional shapes and functionalities. acs.orgnorthumbria.ac.uknih.gov

Integration into Multi-Functional Chemical Systems

Beyond its standalone properties, this compound can be envisioned as a functional building block for constructing more complex, multi-functional chemical systems. Its inherent features—a phenolic hydroxyl group and a tertiary amine—make it suitable for incorporation into a variety of supramolecular and macromolecular architectures.

Promising research avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing the compound as an organic linker to construct MOFs. The nitrogen and oxygen atoms can coordinate to metal centers, potentially forming porous materials with applications in gas storage, separation, or catalysis.

Chemosensors: Integrating the molecule into systems designed for ion or molecule recognition. The phenolic proton's acidity and the nitrogen's basicity can be modulated upon binding to a target species, leading to a detectable signal, such as a change in color or fluorescence (a chromoionophore). cmu.edu

Polymer Chemistry: Incorporating the this compound unit as a monomer or a pendant group in polymers. This could impart specific properties to the polymer, such as thermal stability, metal-chelating ability, or antioxidant characteristics.

Opportunities for Collaborative and Interdisciplinary Research

The full exploration of this compound's potential necessitates a multidisciplinary approach. Collaboration between scientists from different fields will be essential to bridge gaps in knowledge and accelerate discovery.

Key collaborative opportunities include:

Organic and Medicinal Chemistry: Synthetic chemists can create a library of derivatives, which can then be screened by medicinal chemists for various biological activities. Mannich bases are known to possess a wide range of pharmacological properties. mdpi.comderpharmachemica.comresearchgate.netuobaghdad.edu.iq

Materials Science and Chemical Engineering: Materials scientists can investigate the solid-state properties of the compound and its derivatives for applications in electronics and optics, while chemical engineers can work on scaling up green synthetic routes. researchgate.nettongji.edu.cn

Computational and Experimental Chemistry: A strong feedback loop between computational chemists predicting properties and experimental chemists synthesizing and testing those predictions will be crucial for the rational design of new molecules and materials. scienceopen.compnas.orgresearchgate.net

By pursuing these future research directions, the scientific community can systematically uncover and harness the properties of this compound, transforming it from a simple organic molecule into a valuable platform for innovation across chemistry, materials science, and beyond.

Q & A

Q. What synthetic methodologies are recommended for 2-(1-azocanylmethyl)phenol, and how can reaction conditions be optimized for yield?

Synthesis of this compound typically involves multi-step reactions. Key steps include:

- Annulation reactions (e.g., [5+1]-annulation between prop-2-ynylsulfonium salts and phenolic derivatives) to construct the azocane-phenol framework .

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency.

- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving intramolecular hydrogen bonds (e.g., O–H⋯N) and conformational isomerism .

- Spectroscopy :

- NMR : H and C NMR identify substituent environments (e.g., azocane methyl protons at δ 2.5–3.5 ppm).

- IR : Stretching frequencies (e.g., O–H at ~3200 cm, C–N at ~1250 cm) confirm functional groups .

Q. How do researchers evaluate the reactivity of this compound in common chemical reactions?

- Electrophilic substitution : The phenolic hydroxyl group directs electrophiles to ortho/para positions.

- Redox reactions : Azocane’s tertiary amine may undergo oxidation (e.g., with mCPBA) to form N-oxide derivatives.

- Complexation : The nitrogen in azocane can coordinate with metals (e.g., Cu) for catalytic applications. Reactivity is monitored via UV-Vis spectroscopy or mass spectrometry .

Q. What purification and analytical methods ensure compound integrity?

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities.

- Analytical techniques :

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak).

- Melting point analysis : Validates crystallinity and purity .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

Q. What strategies resolve contradictions in reported biological activities of azocane-phenol derivatives?

-

Comparative SAR analysis : Tabulate structural analogs (e.g., substituent effects on antifungal activity) to identify critical functional groups. Example: